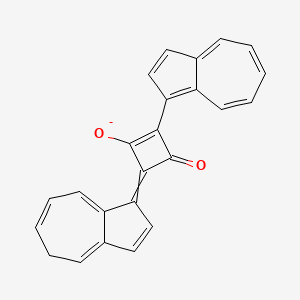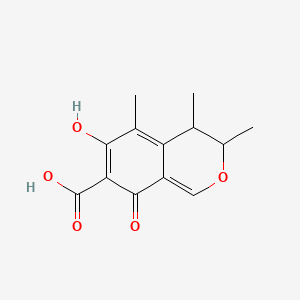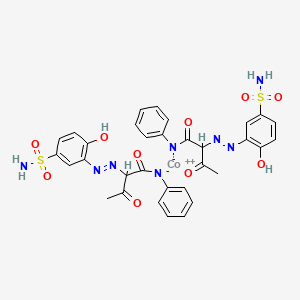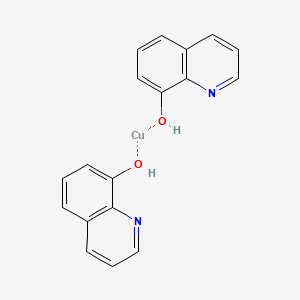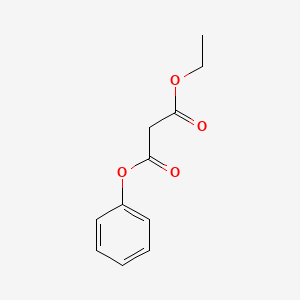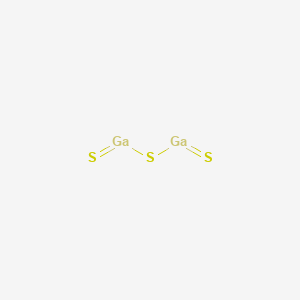
N-Benzyl-N-methylpiperidinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-methylpiperidinium chloride is a quaternary ammonium compound with the molecular formula C13H20ClN. It is known for its stability and is used in various chemical and industrial applications. The compound is characterized by a piperidinium ring substituted with a benzyl group and a methyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzyl-N-methylpiperidinium chloride can be synthesized through the reaction of N-methylpiperidine with benzyl chloride. The reaction typically involves stirring a mixture of N-methylpiperidine and benzyl chloride at a controlled temperature, often around 30°C. The reaction proceeds rapidly, and the product is precipitated by adding the reaction mixture to an excess of ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous stirring and precise temperature control to ensure the complete conversion of reactants to the desired product. The final product is purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-methylpiperidinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the chloride ion.
Oxidation: Oxidizing agents such as potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed for specific transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidinium compounds, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-methylpiperidinium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-methylpiperidinium chloride involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the disruption of ionic balances in biological systems or facilitate specific chemical transformations in synthetic applications. The exact pathways depend on the context of its use, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-N-methylpyrrolidinium chloride: Similar in structure but with a pyrrolidinium ring instead of a piperidinium ring.
N-Benzyl-N-methylpiperidinium bromide: Similar but with a bromide ion instead of a chloride ion.
Uniqueness
N-Benzyl-N-methylpiperidinium chloride is unique due to its stability and versatility in various chemical reactions. Its quaternary ammonium structure provides distinct reactivity patterns compared to other similar compounds, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
13127-28-1 |
|---|---|
Molekularformel |
C13H20ClN |
Molekulargewicht |
225.76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)
